2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide is an organic compound that combines a benzenesulfonyl group, a nitroaniline moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of N-(benzenesulfonyl)-3-nitroaniline: This can be achieved by reacting 3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with furan-2-ylmethylamine: The intermediate N-(benzenesulfonyl)-3-nitroaniline is then reacted with furan-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-[N-(benzenesulfonyl)-3-aminoanilino]-N-(furan-2-ylmethyl)acetamide.
Substitution: Various substituted furan derivatives.
Oxidation: Furan-2-carboxylic acid derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(furan-2-ylmethyl)acetamide: This compound has a similar structure but with a chloro and methyl substitution, which can alter its chemical and biological properties.
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: This compound has a different core structure but shares the furan-2-ylmethyl group, making it a useful comparison for studying structure-activity relationships.
Uniqueness
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a benzenesulfonyl group allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-19(20-13-17-8-5-11-28-17)14-21(15-6-4-7-16(12-15)22(24)25)29(26,27)18-9-2-1-3-10-18/h1-12H,13-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAVJTFCWXGPLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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